alpha-amylcinnamyl formate, AldrichCPR
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Overview
Description
Alpha-amylcinnamyl formate is a chemical compound with the molecular formula C15H20O2 and a molecular weight of 232.32. It is also known by its systematic name, 2-(Phenylmethylene)-1-heptanol formate . This compound is used primarily in the pharmaceutical industry as a reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-amylcinnamyl formate can be synthesized through the esterification of alpha-amylcinnamyl alcohol with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of alpha-amylcinnamyl formate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-amylcinnamyl formate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Alpha-amylcinnamyl alcohol, formic acid.
Oxidation: Alpha-amylcinnamyl aldehyde.
Reduction: Alpha-amylcinnamyl alcohol.
Scientific Research Applications
Alpha-amylcinnamyl formate is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard for quality control and assay validation in the pharmaceutical industry.
Chemical Synthesis: As an intermediate in the synthesis of other complex organic compounds.
Biological Studies: Investigating its effects on biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of alpha-amylcinnamyl formate involves its interaction with specific molecular targets in biological systems. It can act as a precursor to other bioactive compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Alpha-amylcinnamyl formate can be compared with other similar compounds such as:
Alpha-amylcinnamyl acetate: Similar in structure but with an acetate group instead of a formate group.
Alpha-amylcinnamyl alcohol: The alcohol form of the compound, used as an intermediate in the synthesis of alpha-amylcinnamyl formate.
Ethyl formate: A simpler ester with different applications in the flavor and fragrance industry.
Uniqueness
Alpha-amylcinnamyl formate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to its analogs. Its use as a reference standard in pharmaceutical research highlights its importance in ensuring the quality and consistency of pharmaceutical products .
Biological Activity
Alpha-amylcinnamyl formate is an ester derived from the combination of alpha-amyl alcohol and cinnamyl formate. It is primarily used as a flavoring agent in food products and has garnered attention for its potential biological activities. This article explores the biological activity of alpha-amylcinnamyl formate, including its metabolic pathways, toxicity, and potential therapeutic applications.
- Chemical Formula : C13H16O2
- Molecular Weight : 204.27 g/mol
- CAS Number : 7493-79-0
- Appearance : Colorless to pale yellow liquid with a sweet, floral aroma.
Metabolism and Hydrolysis
Alpha-amylcinnamyl formate undergoes hydrolysis in vivo, breaking down into alpha-amylcinnamyl alcohol and cinnamic acid. The hydrolysis process is rapid and significant, leading to the formation of metabolites that can exert biological effects. The primary metabolic pathways include:
- Hydrolysis to Alcohol and Acid :
- Excretion :
Antioxidant Activity
Alpha-amylcinnamyl formate exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals. In various studies, compounds related to alpha-amylcinnamyl formate have shown significant antioxidant activity:
- DPPH Scavenging Activity : Demonstrated effective scavenging of DPPH radicals, which is indicative of its potential to protect cells from oxidative damage.
Compound | DPPH IC50 (µg/mL) |
---|---|
Alpha-Amylcinnamyl Formate | 125.55 ± 0.98 |
Allopurinol | 7.58 ± 1.29 |
Anti-inflammatory Effects
Research indicates that alpha-amylcinnamyl formate may exhibit anti-inflammatory properties through its metabolites. For instance, cinnamic acid, one of its hydrolysis products, has been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Toxicological Profile
The safety assessment of alpha-amylcinnamyl formate indicates no significant toxicological concerns at typical exposure levels used in food applications. Studies have shown that it does not pose a risk of genotoxicity or carcinogenicity based on available data from related compounds .
Case Studies and Research Findings
Several studies have investigated the biological activities of alpha-amylcinnamyl formate and its derivatives:
- Flavoring Agent Safety : A comprehensive review by FEMA assessed the safety of cinnamyl derivatives, including alpha-amylcinnamyl formate, concluding that they do not present safety concerns when used as flavoring agents in food .
- Antioxidant Efficacy : A study exploring the antioxidant properties of various cinnamoyl derivatives found that alpha-amylcinnamyl formate exhibited significant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
- Metabolic Pathways : Research has elucidated the metabolic pathways of alpha-amylcinnamyl formate, confirming rapid hydrolysis and subsequent detoxification via glucuronidation as key processes influencing its biological activity .
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
[(E)-1-phenyloct-1-en-3-yl] formate |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-10-15(17-13-16)12-11-14-8-6-4-7-9-14/h4,6-9,11-13,15H,2-3,5,10H2,1H3/b12-11+ |
InChI Key |
PULNKJHBRAQWEJ-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1=CC=CC=C1)OC=O |
Canonical SMILES |
CCCCCC(C=CC1=CC=CC=C1)OC=O |
Origin of Product |
United States |
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